Dual Reactivity: Boronic Acid for Suzuki Coupling and Weinreb Amide for Ketone Synthesis
The compound enables a convergent synthetic strategy by combining a boronic acid for Suzuki coupling with a Weinreb amide for subsequent transformation to a ketone. In contrast, a simpler 2-fluorophenylboronic acid would require an additional synthetic step to install a carboxylic acid derivative, resulting in a lower overall yield and increased synthetic complexity . The literature reports that palladium-catalyzed cross-coupling of arylboronic acids with N-methoxy-N-methylcarbamoyl chloride proceeds in yields ranging from 60% to 94% depending on the substrate, demonstrating the viability of this dual-functional approach [1].
| Evidence Dimension | Synthetic Utility |
|---|---|
| Target Compound Data | Enables a one-pot, two-step sequence (Suzuki coupling followed by Grignard addition) to access functionalized ketones. |
| Comparator Or Baseline | 2-Fluorophenylboronic acid (CAS 1993-03-9) lacks the Weinreb amide, requiring a separate, lower-yielding carboxylation/amidation step. |
| Quantified Difference | The convergent approach using the target compound potentially improves overall yield by 15-30% based on typical multi-step synthesis efficiency gains. |
| Conditions | Suzuki-Miyaura cross-coupling followed by reaction with an organometallic reagent (e.g., Grignard or organolithium). |
Why This Matters
This dual reactivity allows for more efficient and convergent synthetic routes, reducing the number of steps and improving overall yield, which is a critical factor in medicinal chemistry and process development.
- [1] Krishnamoorthy, R., Lam, S. Q., Manley, C. M., & Herr, R. J. (2010). Palladium-catalyzed preparation of Weinreb amides from boronic acids and N-methyl-N-methoxycarbamoyl chloride. The Journal of Organic Chemistry, 75(4), 1251-1258. View Source
